molecular formula C13H11BrN2O4S B4198926 N-(2-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide

N-(2-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B4198926
M. Wt: 371.21 g/mol
InChI Key: RFESIJNIXWFRIM-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide: is an organic compound that features a brominated aromatic ring and a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 2-bromo-4-methylaniline with 3-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed:

    Substitution: N-(2-methoxy-4-methylphenyl)-3-nitrobenzenesulfonamide.

    Reduction: N-(2-bromo-4-methylphenyl)-3-aminobenzenesulfonamide.

    Oxidation: N-(2-bromo-4-carboxyphenyl)-3-nitrobenzenesulfonamide.

Scientific Research Applications

Chemistry: N-(2-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(2-iodo-4-methylphenyl)-3-nitrobenzenesulfonamide
  • N-(2-bromo-4-methylphenyl)-2-methyl-3-nitrobenzamide

Comparison: N-(2-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its iodinated analog, the brominated compound may exhibit different reactivity in substitution reactions due to the difference in halogen size and electronegativity. The presence of a nitro group also distinguishes it from other similar compounds, influencing its reduction and oxidation behavior.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O4S/c1-9-5-6-13(12(14)7-9)15-21(19,20)11-4-2-3-10(8-11)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFESIJNIXWFRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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